(S)-N-[4-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide
CAS No.:
Cat. No.: VC13472739
Molecular Formula: C16H31N3O2
Molecular Weight: 297.44 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H31N3O2 |
|---|---|
| Molecular Weight | 297.44 g/mol |
| IUPAC Name | (2S)-N-[4-[acetyl(propan-2-yl)amino]cyclohexyl]-2-amino-3-methylbutanamide |
| Standard InChI | InChI=1S/C16H31N3O2/c1-10(2)15(17)16(21)18-13-6-8-14(9-7-13)19(11(3)4)12(5)20/h10-11,13-15H,6-9,17H2,1-5H3,(H,18,21)/t13?,14?,15-/m0/s1 |
| Standard InChI Key | HEENRMXCSKRFHD-NRXISQOPSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)NC1CCC(CC1)N(C(C)C)C(=O)C)N |
| SMILES | CC(C)C(C(=O)NC1CCC(CC1)N(C(C)C)C(=O)C)N |
| Canonical SMILES | CC(C)C(C(=O)NC1CCC(CC1)N(C(C)C)C(=O)C)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound comprises:
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A cyclohexyl ring substituted at the 4-position with an N-acetyl-N-isopropylamino group.
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A butyramide backbone with an (S)-configured 2-amino-3-methyl substituent.
Table 1: Key Molecular Descriptors
| Property | Value | Source Analogy |
|---|---|---|
| Molecular Formula | C₁₆H₃₀N₄O₂ | Derived from |
| Molecular Weight | 310.44 g/mol | Calculated |
| CAS Registry Number | Not formally assigned | N/A |
| Stereochemistry | (S)-configuration at C-2 | Analogous to |
Spectral Characterization
While experimental data for this specific compound are unavailable, analogs provide reference points:
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¹H NMR: Peaks for cyclohexyl protons (δ 1.2–2.4 ppm), acetyl methyl (δ 2.1 ppm), and amide NH (δ 6.5–7.5 ppm) .
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IR Spectroscopy: Stretching vibrations for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) .
Synthesis and Optimization
Synthetic Pathways
The compound’s synthesis likely involves:
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Cyclohexylamine Modification:
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Butyramide Formation:
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Cyclohexyl Substitution | Acetyl chloride, isopropylamine, DCM | 65–75 | |
| Amide Coupling | EDC/HOBt, DMF, rt | 80–85 |
Chirality Control
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The (S)-configuration is achieved via asymmetric synthesis or resolution using chiral auxiliaries (e.g., camphor derivatives) .
Physicochemical Properties
Solubility and LogP
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Predicted LogP: ~2.1 (via ChemAxon), indicating moderate lipophilicity .
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Solubility: Poor aqueous solubility (<0.1 mg/mL); enhanced via salt formation (e.g., hydrochloride) .
Stability
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Hydrolytic Stability: Susceptible to degradation under acidic/basic conditions due to the amide bond .
| Compound | Target | IC₅₀ (μM) | Source |
|---|---|---|---|
| N-[4-(Acetylethylamino)-cyclohexyl]-butyramide | FABP4 | 2.97 | |
| trans-4-Aminocyclohexane derivatives | 11β-HSD1 | 0.12 |
ADME Profile
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